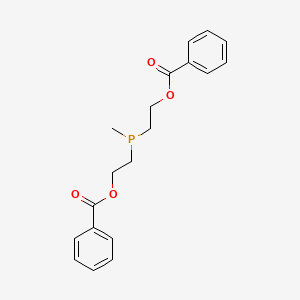![molecular formula C10H17Cl3O4Si B14701656 Diethyl [3-(trichlorosilyl)propyl]propanedioate CAS No. 22408-99-7](/img/structure/B14701656.png)
Diethyl [3-(trichlorosilyl)propyl]propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl [3-(trichlorosilyl)propyl]propanedioate is a unique organosilicon compound that combines the properties of both silicon and organic esters
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [3-(trichlorosilyl)propyl]propanedioate typically involves the reaction of diethyl propanedioate (commonly known as diethyl malonate) with a trichlorosilane derivative. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, which facilitates the formation of the enolate ion from diethyl malonate. This enolate ion then reacts with the trichlorosilane derivative to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
Diethyl [3-(trichlorosilyl)propyl]propanedioate undergoes various types of chemical reactions, including:
Substitution Reactions: The trichlorosilyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The trichlorosilyl group is susceptible to hydrolysis, forming silanols and hydrochloric acid.
Condensation Reactions: The compound can participate in condensation reactions to form siloxane bonds, which are important in the formation of silicone polymers.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include alcohols, amines, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs in the presence of water or aqueous solutions, often under acidic or basic conditions.
Condensation Conditions: Condensation reactions are usually carried out under anhydrous conditions to prevent premature hydrolysis.
Major Products
Substitution Products: Depending on the nucleophile used, the major products can include various organosilicon compounds.
Hydrolysis Products: The primary products of hydrolysis are silanols and hydrochloric acid.
Condensation Products: Condensation reactions yield siloxane polymers, which have applications in materials science and engineering.
科学的研究の応用
Diethyl [3-(trichlorosilyl)propyl]propanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound is explored for its potential use in the modification of biomolecules and surfaces for biological applications.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of silicone polymers, coatings, and adhesives, as well as in the development of advanced materials with unique properties
作用機序
The mechanism of action of diethyl [3-(trichlorosilyl)propyl]propanedioate involves its ability to form stable bonds with various substrates through its trichlorosilyl group. This group can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. These reactions are crucial in the formation of silicone polymers and other organosilicon materials. The molecular targets and pathways involved depend on the specific application and the nature of the substrates it interacts with .
類似化合物との比較
Similar Compounds
Diethyl malonate: A commonly used malonic ester in organic synthesis.
Trimethoxysilylpropyl derivatives: Compounds with similar organosilicon functionalities but different alkoxy groups.
Uniqueness
Diethyl [3-(trichlorosilyl)propyl]propanedioate is unique due to its combination of a malonic ester with a trichlorosilyl group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in both organic and organosilicon chemistry .
特性
IUPAC Name |
diethyl 2-(3-trichlorosilylpropyl)propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17Cl3O4Si/c1-3-16-9(14)8(10(15)17-4-2)6-5-7-18(11,12)13/h8H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBKBSYKYVRMIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC[Si](Cl)(Cl)Cl)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl3O4Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00538297 |
Source


|
| Record name | Diethyl [3-(trichlorosilyl)propyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00538297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22408-99-7 |
Source


|
| Record name | Diethyl [3-(trichlorosilyl)propyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00538297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
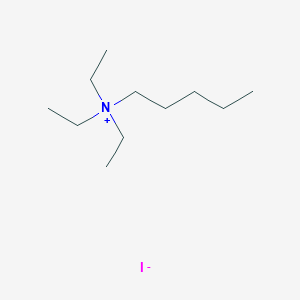
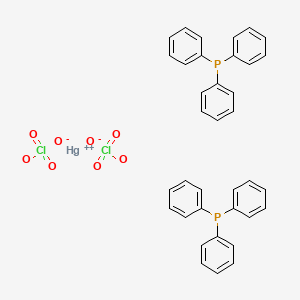
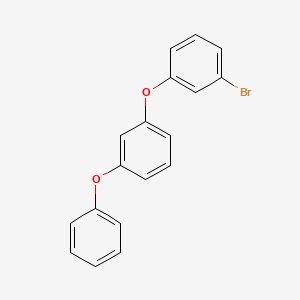
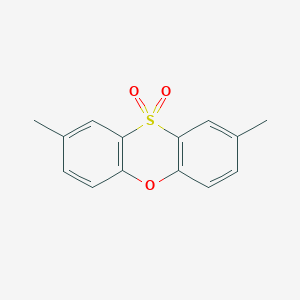

![Trimethyl{3-[(trimethylsilyl)oxy]phenyl}silane](/img/structure/B14701610.png)
![8-[2-(4-Phenylpiperazin-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B14701613.png)
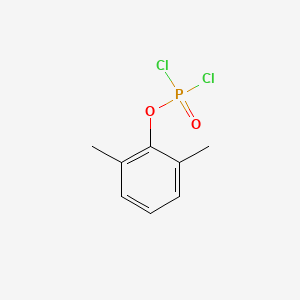
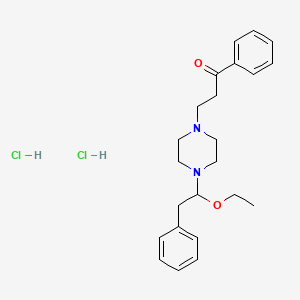
![2-(Hydroxymethyl)-2,5,7-trimethylspiro[1,4-dihydroindene-6,1'-cyclopropane]-1,4,5-triol](/img/structure/B14701628.png)
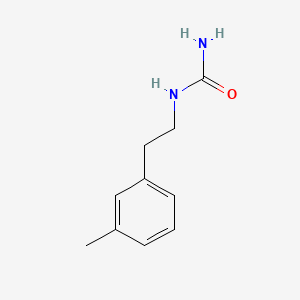
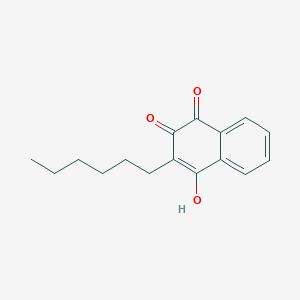
![1,5-Methanocyclopenta[d]azepine-2,4(1H,3H)-dione](/img/structure/B14701664.png)
